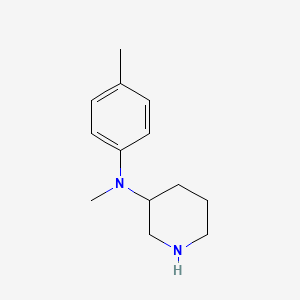

N-methyl-N-(4-methylphenyl)piperidin-3-amine

Description

Properties

IUPAC Name |

N-methyl-N-(4-methylphenyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-5-7-12(8-6-11)15(2)13-4-3-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGVWOBRRNWERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Key Steps

The synthesis of N-methyl-N-(4-methylphenyl)piperidin-3-amine generally involves the following key steps:

- Formation of the piperidine ring with an amino group at the 3-position.

- Introduction of the N-methyl and N-(4-methylphenyl) substituents on the nitrogen atom.

A representative method involves the alkylation of 3-aminopiperidine derivatives with 4-methylbenzylamine or its derivatives, followed by methylation of the secondary amine. The stereochemistry at the 3-position (notably the (3S) isomer) is often controlled by using chiral precursors or resolution techniques.

Detailed Preparation Method from Patent Literature

A Chinese patent (CN103373953A) describes a multi-step preparation of related piperidine derivatives that can be adapted for this compound synthesis. Key steps include:

Step 1: Preparation of (R)-1-(4-methyl-benzyl)-3-(benzyloxycarbonyl amino) piperidines

- React 4-methylbenzylamine with (R)-2-((carbobenzoxy)amino) pentane-1,5-dimesylate in a solvent under stirring at 50 °C.

- After reaction completion, isolate the product by filtration and recrystallization.

- Yield: Approximately 90.3%.

Step 2: Conversion to (R)-1-N-hydroxyl-3-(benzyloxycarbonyl amino) piperidines

- Oxammonium hydrochloride is reacted with the intermediate in a tetrahydrofuran-water mixture with triethylamine at 50–60 °C.

- The product is isolated by solvent removal, extraction, drying, and recrystallization.

- Yield: Approximately 72.3%.

Step 3: Further functional group manipulations

- Similar procedures are used to prepare (R)-1-N-hydroxyl-3-(t-butoxycarbonyl amino) piperidines, which can be deprotected and methylated to yield the target compound.

This method emphasizes the use of protecting groups (benzyloxycarbonyl and t-butoxycarbonyl) and controlled reaction conditions to ensure high yield and stereochemical purity.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation with 4-methylbenzylamine | (R)-2-((Cbz) amino) pentane-1,5-dimesylate, stirring | 50 °C | 90.3 | Formation of protected intermediate |

| Oxidation to N-hydroxyl derivative | Oxammonium hydrochloride, THF/H2O, triethylamine | 50–60 °C | 72.3 | Conversion to N-hydroxyl derivative |

| Deprotection and methylation | Acid/base treatments, methylating agents | Varies | Not specified | Final steps to yield N-methylated amine |

Alternative Synthetic Approaches

While the patent focuses on protected intermediates, other synthetic methods include:

- Direct reductive amination of 3-aminopiperidine with 4-methylbenzaldehyde followed by methylation of the secondary amine.

- Nucleophilic substitution reactions where 3-chloropiperidine derivatives are reacted with N-methyl-4-methylphenylamine under basic conditions.

- Hydrogenation methods using palladium catalysts to reduce intermediates and introduce the N-methyl group, as seen in related piperidine derivatives synthesis.

Industrial Considerations

Industrial synthesis may employ:

- Continuous flow reactors for better control of reaction parameters and scalability.

- High-pressure hydrogenation for efficient reduction steps.

- Use of catalysts such as palladium on carbon to facilitate selective hydrogenation and amination reactions.

- Optimization of solvent systems (ethanol, methanol, THF) to maximize yield and purity.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Protected intermediate route | 4-methylbenzylamine, dimesylates, oxammonium hydrochloride | 50–60 °C, THF/H2O, triethylamine | High stereoselectivity, good yields | Multi-step, requires protection/deprotection |

| Reductive amination | 3-aminopiperidine, 4-methylbenzaldehyde, methylating agent | Mild heating, catalytic hydrogenation | Simpler steps, direct N-substitution | May require purification of isomers |

| Nucleophilic substitution | 3-chloropiperidine derivatives, N-methyl-4-methylphenylamine | Basic conditions, reflux | Straightforward, scalable | Possible side reactions, lower selectivity |

Research Findings and Notes

- The stereochemistry at the 3-position is crucial for biological activity and can be controlled via chiral starting materials or resolution methods.

- Protecting groups such as benzyloxycarbonyl (Cbz) and t-butoxycarbonyl (Boc) are commonly used to prevent side reactions during intermediate steps.

- Oxammonium salts provide mild oxidation conditions to introduce hydroxyl functionalities without over-oxidation.

- Methylation of the secondary amine is typically achieved using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation).

- Purification is often done by recrystallization or chromatographic methods to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-methyl-N-(4-methylphenyl)piperidin-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, aryl halides, potassium carbonate, sodium hydride.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

N-methyl-N-(4-methylphenyl)piperidin-3-amine has been investigated for its potential as an anticancer agent. Its structural similarity to known tyrosine kinase inhibitors suggests that it may exhibit similar pharmacological properties. For instance, compounds like imatinib and nilotinib, which are used in treating chronic myelogenous leukemia (CML), share core structural features with this compound .

Case Study:

A study published in MDPI highlighted the synthesis of derivatives of piperidine compounds that showed promising results against cancer cell lines, indicating the potential of this compound in drug development .

Organic Synthesis

2.1. Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo further functionalization makes it a versatile building block in organic synthesis.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Alkylation | N-(4-Methylphenyl)-N-alkylpiperidine | |

| Acylation | N-(4-Methylphenyl)-N-acylpiperidine | |

| Reduction | Piperidine derivatives |

Material Science

3.1. Organic Light Emitting Diodes (OLEDs)

Recent research has explored the use of piperidine derivatives, including this compound, in the development of organic light-emitting diodes (OLEDs). These compounds can enhance the efficiency and stability of OLED devices due to their favorable electronic properties.

Case Study:

A patent application described the incorporation of this compound into novel OLED materials, demonstrating improved performance metrics such as brightness and operational lifespan .

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylphenyl)piperidin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The compound’s molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below highlights key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Core Heterocycle :

Substituent Effects :

Synthetic Accessibility :

Pharmacological and Physicochemical Profiles

- Solubility : Ionic liquid-based syntheses () improve solubility for polar analogs, whereas hydrophobic substituents (e.g., 4-methylphenyl) reduce aqueous solubility .

- Bioactivity : Pyrrolopyrimidine derivatives () show kinase inhibition, while piperidine-based compounds may target GPCRs due to structural mimicry of neurotransmitters .

Biological Activity

N-methyl-N-(4-methylphenyl)piperidin-3-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and relevant case studies, alongside a comparative analysis with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1251353-96-4

- Molecular Formula : C13H18N2

The compound features a piperidine ring substituted with a methyl group and a para-methylphenyl group, contributing to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 4-Methylphenylpiperidin-3-one.

- Reagents : Methylating agents such as methyl iodide or dimethyl sulfate.

- Conditions : The reaction is usually carried out in an organic solvent like acetone or ethanol under basic conditions.

This compound interacts with various biological targets, primarily within the central nervous system (CNS). Its mechanism is believed to involve:

- Dopaminergic Activity : The compound may act as a dopamine receptor modulator, influencing neurotransmitter release and uptake.

- Serotonergic Pathways : It may also interact with serotonin receptors, contributing to mood regulation and anxiety reduction.

1. Antiviral Properties

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as antiviral agents. For instance:

- In vitro assays demonstrated that derivatives of piperidine can inhibit the replication of viruses such as Hepatitis C (HCV) by targeting viral assembly stages .

2. Anticancer Activity

Piperidine derivatives have shown promise in cancer treatment:

- A study reported that compounds related to this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and disrupting microtubule dynamics .

Case Study 1: Antiviral Screening

A high-throughput screening identified several piperidine derivatives as potent inhibitors of HCV replication. The lead compound demonstrated an EC50 value indicating effective viral inhibition without significant cytotoxicity .

Case Study 2: Cancer Cell Line Testing

In tests involving glioblastoma and breast cancer cell lines, this compound derivatives induced significant cell death at micromolar concentrations, showcasing their potential as anticancer agents .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the optimized synthetic routes for N-methyl-N-(4-methylphenyl)piperidin-3-amine, and how can reaction conditions be tailored to improve yield and purity?

Answer: The synthesis of structurally analogous piperidine derivatives typically involves multi-step reactions. Key steps include:

- Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aromatic or heterocyclic groups .

- Solvent Optimization: Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitutions, while temperature control (e.g., 60–80°C) minimizes side reactions .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm molecular structure by analyzing chemical shifts (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC/UPLC: Quantify purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Answer:

- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases) using fluorescence-based or colorimetric methods (IC50 determination) .

- Cytotoxicity Screening: Employ MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate viability at varying concentrations (1–100 µM) .

- Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd values) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Disposal: Segregate organic waste in designated containers; neutralize acidic/basic byproducts before disposal .

- Emergency Procedures: Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., eye irrigation with saline solution) .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with targeted biological activity?

Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

- Molecular Docking: Simulate ligand-protein interactions (e.g., with kinases) using AutoDock Vina or Schrödinger Suite to prioritize derivatives for synthesis .

- Machine Learning (ML): Train models on existing bioactivity data to predict ADMET properties or synthetic feasibility .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity results across studies?

Answer:

- Meta-Analysis: Systematically compare datasets (e.g., IC50 values) to identify outliers or confounding variables (e.g., solvent polarity, cell line variability) .

- Reproducibility Checks: Validate protocols in independent labs; standardize assay conditions (e.g., pH, temperature) .

- Mechanistic Studies: Use knock-out cell lines or isotopic labeling to confirm target engagement .

Q. What interdisciplinary approaches integrate materials science and medicinal chemistry in studying this compound?

Answer:

- Nanoparticle Delivery Systems: Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability and controlled release .

- Surface Functionalization: Modify carbon nanotubes or silica gels with the compound for catalytic or sensing applications .

- Synchrotron Studies: Analyze crystalline forms via X-ray diffraction to correlate solid-state properties with stability .

Q. How can advanced separation technologies improve the scalability of this compound synthesis?

Answer:

- Membrane Filtration: Use nanofiltration to separate intermediates by molecular weight, reducing solvent waste .

- Continuous Flow Reactors: Optimize residence time and mixing efficiency to enhance yield and reduce batch variability .

- Simulated Moving Bed (SMB) Chromatography: Automate purification for large-scale production (>1 kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.